molecular formula C24H30N4O B421049 N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B421049
M. Wt: 390.5g/mol
InChI Key: ODFKPEKHFSQEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenylpiperazin-1-yl)acetamide” is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenylpiperazin-1-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopenta[b]quinoline core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Acetylation: The final step usually involves the acetylation of the intermediate compound to form the acetamide.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenylpiperazin-1-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. They can be used in studies to understand biological pathways and mechanisms.

Medicine

Medicinally, such compounds are explored for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, these compounds can be used in the development of new materials or as additives in various formulations.

Mechanism of Action

The mechanism of action of “N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenylpiperazin-1-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenylpiperazin-1-yl)acetamide: can be compared with other acetamide derivatives or compounds containing the cyclopenta[b]quinoline core.

    Piperazine derivatives: Compounds with similar piperazine moieties can be compared in terms of their biological activities and chemical properties.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H30N4O

Molecular Weight

390.5g/mol

IUPAC Name

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C24H30N4O/c29-23(17-27-13-15-28(16-14-27)18-7-2-1-3-8-18)26-24-19-9-4-5-11-21(19)25-22-12-6-10-20(22)24/h1-3,7-8H,4-6,9-17H2,(H,25,26,29)

InChI Key

ODFKPEKHFSQEDM-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)NC(=O)CN4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)NC(=O)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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